Fmoc-O-trityl-L-homoserine Fmoc-O-trityl-L-homoserine
Brand Name: Vulcanchem
CAS No.: 111061-55-3
VCID: VC21538235
InChI: InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Molecular Formula: C38H33NO5
Molecular Weight: 583.7 g/mol

Fmoc-O-trityl-L-homoserine

CAS No.: 111061-55-3

Cat. No.: VC21538235

Molecular Formula: C38H33NO5

Molecular Weight: 583.7 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-O-trityl-L-homoserine - 111061-55-3

CAS No. 111061-55-3
Molecular Formula C38H33NO5
Molecular Weight 583.7 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid
Standard InChI InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1
Standard InChI Key QUTREFXHXPNEJN-DHUJRADRSA-N
Isomeric SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Chemical Identity and Structure

Fmoc-O-trityl-L-homoserine is a protected derivative of the amino acid homoserine, featuring two key protecting groups: the Fmoc (9-fluorenylmethoxycarbonyl) group at the N-terminus and a trityl (triphenylmethyl) group protecting the side chain hydroxyl group. The molecular architecture of this compound is essential to understanding its functional role in peptide synthesis.

Basic Chemical Properties

The compound has well-defined chemical characteristics that are summarized in Table 1:

PropertyValue
CAS Number111061-55-3
Molecular FormulaC₃₈H₃₃NO₅
Molecular Weight583.7 g/mol
IUPAC Name(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid
Specific Rotation[α]₂₀ᴅ = -14 ± 2° (C=1 in DMF)

The structure comprises a homoserine backbone with the amino group protected by the Fmoc group and the side chain hydroxyl protected by the trityl group, leaving the carboxylic acid functionality free for peptide bond formation .

Structural Characteristics

Fmoc-O-trityl-L-homoserine exhibits several important structural features that influence its chemical behavior. The Fmoc group provides UV detectability and base-labile protection of the α-amino function, while the trityl group offers acid-labile protection of the side chain hydroxyl group. This orthogonal protection scheme is particularly valuable in peptide synthesis strategies .

The compound's structure can be represented by the following chemical formula:
C38H33NO5\text{C}_{38}\text{H}_{33}\text{NO}_{5}

The stereochemistry at the α-carbon is in the L-configuration, maintaining the natural amino acid configuration essential for biological compatibility .

Synthesis and Production

The preparation of Fmoc-O-trityl-L-homoserine involves selective protection strategies that preserve the stereochemical integrity of the homoserine starting material.

Applications in Peptide Chemistry

Fmoc-O-trityl-L-homoserine has found widespread application in peptide chemistry due to its unique properties and reactivity profile.

Role in Solid-Phase Peptide Synthesis

The compound serves as a key building block in Fmoc-based solid-phase peptide synthesis (SPPS). This methodology utilizes a sequential approach to peptide bond formation where amino acids with protected side chains are added one at a time to a growing peptide chain attached to a solid support .

The standard protocol for incorporating Fmoc-O-trityl-L-homoserine in SPPS typically involves:

  • Coupling using activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HOAt (1-hydroxy-7-azabenzotriazole) with DIPEA (N,N-diisopropylethylamine) as the base

  • Fmoc deprotection using piperidine in DMF (dimethylformamide)

  • Cleavage from the resin and side-chain deprotection using TFA (trifluoroacetic acid) mixtures

This methodology has been successfully employed to create various peptides containing homoserine residues that can later be further modified.

As an Aspartic Acid Precursor

One of the most notable applications of Fmoc-O-trityl-L-homoserine is its use as a precursor for aspartic acid in peptide synthesis. This approach is particularly valuable when synthesizing peptides containing both aspartic acid and acid-sensitive moieties like O-sulfated glycan chains .

The conversion of homoserine to aspartic acid can be accomplished through oxidation reactions. Research has demonstrated the successful use of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) and BAIB (bis(acetoxy)iodobenzene) as oxidizing agents to convert the homoserine side chain to a carboxylic acid, effectively creating an aspartic acid residue .

This strategy offers significant advantages:

  • It allows for late-stage introduction of aspartic acid functionality

  • It enables the incorporation of acid-sensitive groups that would otherwise be damaged by traditional aspartic acid coupling approaches

  • It provides synthetic flexibility for complex peptide targets

Peptide Fragmentation Studies

Fmoc-O-trityl-L-homoserine has been utilized in studies investigating peptide fragmentation patterns in mass spectrometry. These studies help understand the role of proton bridges in initiating enhanced cleavage within peptides containing various functional groups .

Experimental Considerations and Synthetic Challenges

Working with Fmoc-O-trityl-L-homoserine requires attention to specific experimental conditions to achieve optimal results.

Stability Considerations

Unlike some N-alkyloxycarbonyl-L-homoserine derivatives, protected homoserine compounds like Fmoc-O-trityl-L-homoserine show greater stability against spontaneous lactonization . This stability is advantageous in peptide synthesis as it prevents unwanted side reactions.

  • The desired carboxylic acid product

  • γ-Hydroxy lactam intermediates

  • Aspartimide side products

Controlling reaction conditions, including reaction time and additives, is crucial for optimizing the desired transformation while minimizing side reactions.

Side Reactions in Peptide Synthesis

When incorporating Fmoc-O-trityl-L-homoserine into peptides, potential side reactions include:

  • Aspartimide formation during oxidation or deprotection steps

  • Over-oxidation of the side chain

  • Racemization of the stereocenter under basic conditions

These challenges can be addressed through careful optimization of reaction conditions, including:

  • Controlling reaction times

  • Adjusting oxidant concentrations

  • Adding appropriate additives

  • Monitoring reaction progress closely

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